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Abstract
O-Methylpallidine is a naturally occurring aporphine alkaloid found in several plant species. As

a member of this extensive class of pharmacologically active compounds, it possesses a

characteristic tetracyclic isoquinoline core structure. This technical guide provides a detailed

examination of the chemical structure and stereochemistry of O-Methylpallidine. Due to the

limited availability of specific experimental data in publicly accessible literature, this document

also presents generalized experimental protocols for the isolation and characterization of

aporphine alkaloids and discusses the well-established biological signaling pathways

modulated by this compound class, thereby offering a comprehensive framework for its

scientific evaluation.

Chemical Structure and Properties
O-Methylpallidine is chemically defined as (1S,9S)-4,5,13-trimethoxy-17-methyl-17-

azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2,4,6,10,13-pentaen-12-one. Its molecular structure is

characterized by a rigid tetracyclic system, which imparts specific stereochemical properties

and dictates its interaction with biological targets.

Table 1: Physicochemical Properties of O-Methylpallidine
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Property Value Source

Molecular Formula C₂₀H₂₃NO₄ PubChem

Molecular Weight 341.4 g/mol PubChem

IUPAC Name

(1S,9S)-4,5,13-trimethoxy-17-

methyl-17-

azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]he

ptadeca-2,4,6,10,13-pentaen-

12-one

PubChem

CAS Number 27510-33-4 Biosynth

Topological Polar Surface Area 48 Å² PubChem

Hydrogen Bond Donors 0 PubChem

Hydrogen Bond Acceptors 4 PubChem

Rotatable Bond Count 3 PubChem

Note: Quantitative experimental data such as specific bond lengths and angles from X-ray

crystallography, as well as detailed ¹H and ¹³C NMR spectral data for O-Methylpallidine, are

not readily available in the surveyed literature. The structural information is primarily based on

computational models and data from related aporphine alkaloids.

Stereochemistry
The stereochemistry of O-Methylpallidine is defined by the two chiral centers at positions 1

and 9, leading to the (1S, 9S) configuration. This specific spatial arrangement of substituents is

crucial for its biological activity, as the enantiomeric form may exhibit different pharmacological

properties. The rigid aporphine backbone restricts conformational flexibility, presenting a well-

defined three-dimensional structure for receptor binding. The absolute configuration of

aporphine alkaloids is a key determinant of their interaction with chiral biological

macromolecules such as receptors and enzymes.

Experimental Protocols: A Generalized Approach for
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While specific experimental details for the isolation and structural elucidation of O-
Methylpallidine are not extensively documented, the following protocols outline the general

methodologies employed for aporphine alkaloids.

Isolation and Purification
The following workflow illustrates a typical procedure for the isolation of aporphine alkaloids

from plant material.
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Plant Material Collection and Preparation
(e.g., roots, bark, leaves)
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(e.g., Column Chromatography, HPLC)
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Isolated O-Methylpallidine
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Caption: Generalized workflow for the isolation of aporphine alkaloids.
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Methodology:

Plant Material Preparation: The relevant plant parts are collected, dried, and ground into a

fine powder to increase the surface area for extraction.

Extraction: The powdered material is subjected to extraction with an appropriate organic

solvent, typically methanol or ethanol, to isolate a wide range of secondary metabolites,

including alkaloids.

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction protocol. The

extract is acidified to protonate the basic nitrogen of the alkaloids, making them water-

soluble. The aqueous layer is then separated and basified to deprotonate the alkaloids,

which can then be extracted back into an organic solvent.

Chromatographic Separation: The resulting crude alkaloid mixture is separated into

individual components using chromatographic techniques. Column chromatography with

silica gel or alumina is often used for initial separation, followed by preparative High-

Performance Liquid Chromatography (HPLC) for final purification.

Crystallization: The purified O-Methylpallidine fraction is concentrated and crystallized from

a suitable solvent system to obtain a pure crystalline solid.

Structural Elucidation
The definitive structure of an isolated aporphine alkaloid is determined through a combination

of spectroscopic techniques.

Table 2: Spectroscopic Techniques for Structural Elucidation
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Technique Purpose

Mass Spectrometry (MS)

Determination of molecular weight and

elemental composition. Fragmentation patterns

can provide clues about the structure.

Infrared (IR) Spectroscopy
Identification of functional groups (e.g., hydroxyl,

methoxy, carbonyl).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Provides information about the chromophore

system of the molecule.

Nuclear Magnetic Resonance (NMR)

Spectroscopy

¹H NMR: Determines the number and

connectivity of hydrogen atoms. Chemical shifts,

coupling constants, and integration provide

detailed structural information. ¹³C NMR:

Determines the number and types of carbon

atoms in the molecule. 2D NMR (COSY, HSQC,

HMBC): Establishes the connectivity between

protons and carbons, allowing for the complete

assignment of the molecular structure.

X-ray Crystallography

Provides the unambiguous three-dimensional

structure of the molecule in the solid state,

including absolute stereochemistry, bond

lengths, and bond angles.

Biological Activity and Signaling Pathways
O-Methylpallidine belongs to the aporphine class of alkaloids, which are known to interact with

various neurological receptors, particularly dopamine receptors.[1][2] While the specific

signaling cascade for O-Methylpallidine is not detailed in the literature, the general

mechanism of action for aporphine alkaloids at dopamine D1-like receptors is well-

characterized.[2][3]

Modulation of Dopamine Receptor Signaling
Aporphine alkaloids can act as either agonists or antagonists at dopamine receptors.[2] The

following diagram illustrates the canonical signaling pathway initiated by the activation of a Gs-
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coupled dopamine D1-like receptor, a common target for this class of compounds.[3]

Cell Membrane Cytosol Nucleus

Dopamine D1 Receptor Gs ProteinActivates Adenylyl CyclaseActivates cAMPConverts ATP to cAMP Protein Kinase A
(PKA)

Activates CREBPhosphorylates Phosphorylated
CREB

Target Gene ExpressionPromotes TranscriptionAporphine Alkaloid
(e.g., O-Methylpallidine)

Binds to receptor
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Caption: Aporphine alkaloid modulation of the dopamine D1 receptor signaling pathway.

This pathway highlights how the binding of an aporphine alkaloid to the D1 receptor can initiate

a cascade of intracellular events, leading to changes in gene expression and ultimately altering

neuronal function. The specific effect (agonism or antagonism) of O-Methylpallidine would

determine whether it stimulates or inhibits this pathway. Other signaling pathways, such as the

NF-κB and AMPK pathways, have also been implicated in the biological activities of various

aporphine alkaloids.[1]

Conclusion
O-Methylpallidine is a structurally defined aporphine alkaloid with potential for significant

biological activity, characteristic of its chemical class. While a comprehensive experimental

dataset for this specific molecule is not widely available, this guide provides a framework for its

study based on established methodologies for related natural products. Further research is

warranted to fully elucidate the spectroscopic properties, precise mechanism of action, and

therapeutic potential of O-Methylpallidine. The information presented herein serves as a

foundational resource for scientists engaged in natural product chemistry and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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